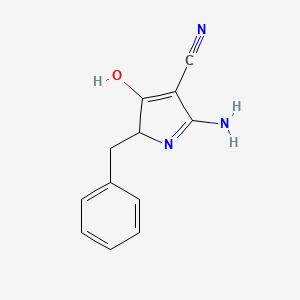

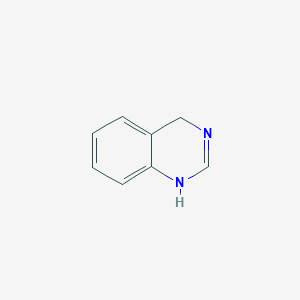

![molecular formula C9H10N4O3 B6142182 ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 851879-18-0](/img/structure/B6142182.png)

ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate” is a nitrogen-containing heterocycle . It belongs to the class of compounds known as pyrazolopyridines, which have been evaluated for activity and access to pharmaceutical products . These compounds have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Synthesis Analysis

The synthesis of “this compound” involves a new and straightforward route from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazolo[3,4-b]pyridine scaffold . The chemical diversity present at C4, C5, and C6 is usually interconnected because it depends on the building block used for the construction of the pyridine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include a sequential opening/closing cascade reaction . The use of α,β-unsaturated compounds in reactions with N-nucleophiles using AC-SO3H as an effective catalyst in the presence of ethanol as the reaction medium is a highlight of the research .Aplicaciones Científicas De Investigación

Ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate has been studied extensively for its potential applications in the medical field. It has been found to possess a wide range of biological activities, such as anti-inflammatory, neuroprotective, and anti-cancer effects. In addition, this compound has been studied for its potential in the development of novel therapeutic agents. In particular, this compound has been studied for its potential to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Furthermore, this compound has been studied for its potential to inhibit the activity of certain enzymes, such as lipoxygenase and cyclooxygenase. In addition, this compound has been studied for its potential to modulate the activity of certain receptors, such as the serotonin receptor.

Mecanismo De Acción

Target of Action

It’s worth noting that pyrazolo[3,4-b]pyridines, the family of compounds to which this molecule belongs, have been extensively studied due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with biological targets that also interact with these purine bases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate in laboratory experiments has several advantages. First, this compound is a simple and relatively inexpensive compound to synthesize. In addition, this compound is a highly potent compound, which makes it suitable for use in a wide range of experiments. Furthermore, this compound has been found to possess a wide range of biological activities, which makes it suitable for use in a variety of research applications.

However, there are also some limitations to the use of this compound in laboratory experiments. For example, this compound is a highly reactive compound, which can make it difficult to work with in some cases. In addition, this compound is a highly potent compound, which can make it difficult to control the concentration of the compound in experiments. Furthermore, this compound is a relatively new compound, and as such, there is still much to be learned about its potential applications and effects.

Direcciones Futuras

The potential applications of ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate are still being explored. In the future, this compound may be used in the development of novel therapeutic agents for the treatment of a variety of diseases, such as cancer and neurological disorders. In addition, this compound may be used in the development of new drugs that target specific enzymes and receptors. Furthermore, this compound may be used in the development of new laboratory experiments that allow for the study of biochemical and physiological effects. Finally, this compound may be used in the development of new methods for synthesizing compounds with similar structures and properties.

Métodos De Síntesis

Ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate can be synthesized in several ways, including the reaction of ethyl 3-aminopyridine-5-carboxylate with sodium hypophosphite, the reaction of ethyl 3-aminopyridine-5-carboxylate with phosphorus oxychloride, and the reaction of ethyl 3-aminopyridine-5-carboxylate with ethyl chloroformate. In the reaction of ethyl 3-aminopyridine-5-carboxylate with sodium hypophosphite, the reaction is carried out at room temperature in the presence of a catalytic amount of sodium hydroxide. In the reaction of ethyl 3-aminopyridine-5-carboxylate with phosphorus oxychloride, the reactants are heated at 80-90°C for 2-3 hours in the presence of a catalytic amount of pyridine. In the reaction of ethyl 3-aminopyridine-5-carboxylate with ethyl chloroformate, the reactants are heated at 80-90°C for 1-2 hours in the presence of a catalytic amount of pyridine.

Propiedades

IUPAC Name |

ethyl 3-amino-6-oxo-2,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3/c1-2-16-9(15)5-3-4-6(10)12-13-7(4)11-8(5)14/h3H,2H2,1H3,(H4,10,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNIAAIHIFIYJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(NN=C2NC1=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R)-1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B6142102.png)

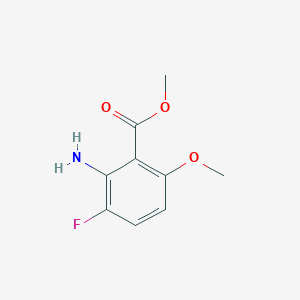

![6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylic acid](/img/structure/B6142110.png)

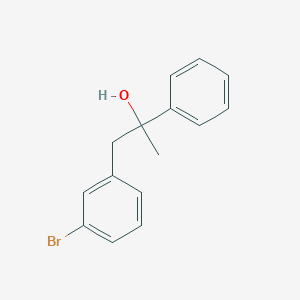

![1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol](/img/structure/B6142111.png)

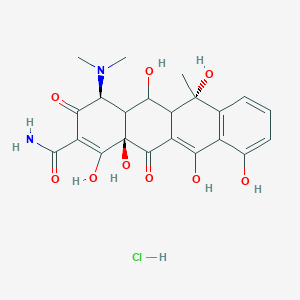

![2-[(4-methoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B6142117.png)

![2-[1-(4-bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6142125.png)

![3-amino-5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6142152.png)

![2,6-bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B6142162.png)

![2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid](/img/structure/B6142188.png)